molecular formula C12H7F3O B11883876 1-(Trifluoromethyl)naphthalene-5-carboxaldehyde

1-(Trifluoromethyl)naphthalene-5-carboxaldehyde

Cat. No.: B11883876
M. Wt: 224.18 g/mol
InChI Key: PGSWZJLFBGLXLB-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)naphthalene-5-carboxaldehyde is an organic compound with the molecular formula C12H7F3O It is a derivative of naphthalene, characterized by the presence of a trifluoromethyl group (-CF3) and a carboxaldehyde group (-CHO) attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the metalation of 1-(Trifluoromethyl)naphthalene using an organometallic or lithium dialkylamide-type base, followed by treatment with carbon dioxide . This process requires careful control of reaction conditions to achieve the desired product.

Industrial Production Methods: Industrial production of 1-(Trifluoromethyl)naphthalene-5-carboxaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)naphthalene-5-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed:

    Oxidation: Formation of 1-(Trifluoromethyl)naphthalene-5-carboxylic acid.

    Reduction: Formation of 1-(Trifluoromethyl)naphthalene-5-methanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(Trifluoromethyl)naphthalene-5-carboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)naphthalene-5-carboxaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can influence the compound’s biological activity and its potential therapeutic applications.

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)naphthalene-5-carboxaldehyde
  • 1-Naphthalenecarboxaldehyde
  • 2-Naphthalenecarboxaldehyde

Comparison: 1-(Trifluoromethyl)naphthalene-5-carboxaldehyde is unique due to the presence of both the trifluoromethyl and carboxaldehyde groups on the naphthalene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, compared to similar compounds that lack one or both of these functional groups .

Biological Activity

1-(Trifluoromethyl)naphthalene-5-carboxaldehyde is an organic compound characterized by a naphthalene ring with a trifluoromethyl group and an aldehyde functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, which include antibacterial, anticancer, and enzyme modulation effects.

  • Molecular Formula : C12H7F3O
  • Molecular Weight : 232.18 g/mol
  • Functional Groups : Trifluoromethyl group (–CF3) enhances lipophilicity, while the aldehyde group (–CHO) is reactive and can participate in various chemical reactions.

The trifluoromethyl group significantly influences the compound's biological activity by enhancing its binding affinity to proteins and enzymes due to its electron-withdrawing properties. This interaction can modulate pharmacokinetics and pharmacodynamics, making it a candidate for drug development.

Antibacterial Activity

Research has indicated that this compound exhibits notable antibacterial properties. In a study evaluating various substituted naphthalene derivatives, the compound demonstrated significant activity against methicillin-sensitive Staphylococcus aureus (MSSA) with a minimum inhibitory concentration (MIC) of 0.5 µg/mL. However, it showed reduced effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains, indicating a selective antibacterial profile .

CompoundActivity against MSSA (MIC µg/mL)Activity against MRSA (MIC µg/mL)
This compound0.5Not specified
SanguinarineReferenceReference

Anticancer Activity

The compound's structural similarities with other naphthalene derivatives have led to investigations into its anticancer potential. For instance, related compounds have shown cytotoxic effects by inducing apoptosis in cancer cell lines like MDA-MB-231. The mechanism often involves cell cycle arrest and modulation of apoptotic pathways, suggesting that this compound may also exhibit similar properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Modulation : The lipophilic nature of the trifluoromethyl group allows the compound to penetrate cellular membranes effectively, interacting with hydrophobic regions of proteins or cell membranes. This can lead to modulation of enzyme activities or receptor interactions.
  • Binding Affinity : The electron-withdrawing nature of the trifluoromethyl group enhances the binding affinity to various biomolecules, potentially influencing their activity and stability.

Case Studies and Research Findings

Several studies have explored the interactions of this compound with biological targets:

  • Antimicrobial Studies : A series of derivatives were synthesized and tested for their antibacterial activities against different bacterial strains. The results indicated that modifications to the naphthalene core could enhance or diminish antibacterial potency .
  • Cytotoxicity Evaluations : In vitro assays demonstrated that certain derivatives showed significant cytotoxic effects on cancer cells, suggesting potential for development as anticancer agents. The structure-activity relationship (SAR) studies highlighted that specific substitutions on the naphthalene ring could lead to improved efficacy .

Properties

Molecular Formula

C12H7F3O

Molecular Weight

224.18 g/mol

IUPAC Name

5-(trifluoromethyl)naphthalene-1-carbaldehyde

InChI

InChI=1S/C12H7F3O/c13-12(14,15)11-6-2-4-9-8(7-16)3-1-5-10(9)11/h1-7H

InChI Key

PGSWZJLFBGLXLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)C(F)(F)F)C=O

Origin of Product

United States

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